molecular formula C18H22ClN7O4S B3690525 1-(2-Chlorophenyl)sulfonyl-3-[4-(cyclohexylideneamino)oxy-6-(dimethylamino)-1,3,5-triazin-2-yl]urea

1-(2-Chlorophenyl)sulfonyl-3-[4-(cyclohexylideneamino)oxy-6-(dimethylamino)-1,3,5-triazin-2-yl]urea

Cat. No.: B3690525
M. Wt: 467.9 g/mol
InChI Key: RIHWERDFRWAJDB-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)sulfonyl-3-[4-(cyclohexylideneamino)oxy-6-(dimethylamino)-1,3,5-triazin-2-yl]urea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfonyl group, a triazinyl ring, and a urea moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and industrial applications.

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)sulfonyl-3-[4-(cyclohexylideneamino)oxy-6-(dimethylamino)-1,3,5-triazin-2-yl]urea involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a triazinyl derivative under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Chlorophenyl)sulfonyl-3-[4-(cyclohexylideneamino)oxy-6-(dimethylamino)-1,3,5-triazin-2-yl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, forming new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chlorophenyl)sulfonyl-3-[4-(cyclohexylideneamino)oxy-6-(dimethylamino)-1,3,5-triazin-2-yl]urea has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)sulfonyl-3-[4-(cyclohexylideneamino)oxy-6-(dimethylamino)-1,3,5-triazin-2-yl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

1-(2-Chlorophenyl)sulfonyl-3-[4-(cyclohexylideneamino)oxy-6-(dimethylamino)-1,3,5-triazin-2-yl]urea can be compared with other similar compounds, such as:

    Chlorsulfuron: A herbicide with a similar sulfonylurea structure, known for its selective action on weeds.

    Sulfamethoxazole: An antibiotic with a sulfonamide group, used to treat bacterial infections.

    Triazine derivatives: Compounds with a triazinyl ring, used in various applications, including herbicides and pharmaceuticals. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-chlorophenyl)sulfonyl-3-[4-(cyclohexylideneamino)oxy-6-(dimethylamino)-1,3,5-triazin-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN7O4S/c1-26(2)16-20-15(22-18(23-16)30-24-12-8-4-3-5-9-12)21-17(27)25-31(28,29)14-11-7-6-10-13(14)19/h6-7,10-11H,3-5,8-9H2,1-2H3,(H2,20,21,22,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHWERDFRWAJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2Cl)ON=C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chlorophenyl)sulfonyl-3-[4-(cyclohexylideneamino)oxy-6-(dimethylamino)-1,3,5-triazin-2-yl]urea
Reactant of Route 2
Reactant of Route 2
1-(2-Chlorophenyl)sulfonyl-3-[4-(cyclohexylideneamino)oxy-6-(dimethylamino)-1,3,5-triazin-2-yl]urea
Reactant of Route 3
Reactant of Route 3
1-(2-Chlorophenyl)sulfonyl-3-[4-(cyclohexylideneamino)oxy-6-(dimethylamino)-1,3,5-triazin-2-yl]urea
Reactant of Route 4
Reactant of Route 4
1-(2-Chlorophenyl)sulfonyl-3-[4-(cyclohexylideneamino)oxy-6-(dimethylamino)-1,3,5-triazin-2-yl]urea
Reactant of Route 5
Reactant of Route 5
1-(2-Chlorophenyl)sulfonyl-3-[4-(cyclohexylideneamino)oxy-6-(dimethylamino)-1,3,5-triazin-2-yl]urea
Reactant of Route 6
Reactant of Route 6
1-(2-Chlorophenyl)sulfonyl-3-[4-(cyclohexylideneamino)oxy-6-(dimethylamino)-1,3,5-triazin-2-yl]urea

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